molecular formula C11H17N3O4 B2747043 3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid CAS No. 1006472-36-1

3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid

Cat. No. B2747043
CAS RN: 1006472-36-1
M. Wt: 255.274
InChI Key: HHTHQJMXMJQFBA-UHFFFAOYSA-N
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Description

“3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid” is a chemical compound with the CAS Number: 1006472-36-1 . It has a molecular weight of 255.27 . The IUPAC name for this compound is 3-(3-{[(3-methoxypropyl)amino]carbonyl}-1H-pyrazol-1-yl)propanoic acid .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related pyrazole compounds emphasizes regiospecific reactions, where the precise structure determination is critical and often resolved through single-crystal X-ray analysis. Such compounds demonstrate distinct conformational differences, leading to unique molecular structures, highlighting the importance of accurate structural identification for further applications (Kumarasinghe, Hruby, & Nichol, 2009).

Spectroscopic Evaluations and Nonlinear Optical Properties

  • Studies on compounds structurally similar to "3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid" include detailed spectroscopic investigations (FT-IR, FT-NMR) and theoretical analyses to understand their nonlinear optical activity, which can be pivotal in developing advanced materials for optical technologies (Tamer et al., 2015).

Catalytic Applications

  • Research into the catalytic applications of pyrazole-based compounds reveals their potential in facilitating various synthesis reactions. For example, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, highlighting the compound's utility in sustainable chemical processes (Tayebi et al., 2011).

Cytotoxicity and Biological Activity

  • Pyrazole derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential in developing new chemotherapeutic agents. The structural specificity plays a significant role in their activity, indicating a promising area for further medicinal chemistry research (Nagarapu et al., 2010).

Functional Modification and Material Science

  • The modification of materials through reactions with pyrazole-based compounds leads to enhanced properties such as increased thermal stability or specific biological activities. This area of research is crucial for developing new materials with tailored properties for various applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • Pyrazole compounds have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting metals from corrosion in acidic environments. Their application could be vital in industries where metal preservation is crucial (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[3-(3-methoxypropylcarbamoyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-18-8-2-5-12-11(17)9-3-6-14(13-9)7-4-10(15)16/h3,6H,2,4-5,7-8H2,1H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTHQJMXMJQFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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